molecular formula C20H16ClN3O5 B2858192 N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide CAS No. 876874-52-1

N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2858192
CAS No.: 876874-52-1
M. Wt: 413.81
InChI Key: OHMJFOPLYXCJMH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide is a synthetic furan carboxamide derivative characterized by a substituted phenylacetamide group at the N-position and a 4-chloro-2-nitrophenyl substituent at the 5-position of the furan ring. This compound’s structure combines electron-withdrawing (chloro, nitro) and electron-donating (acetamido) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-11-17(20(26)23-15-6-4-14(5-7-15)22-12(2)25)10-19(29-11)16-8-3-13(21)9-18(16)24(27)28/h3-10H,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMJFOPLYXCJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Substitution Reactions: The furan ring is then functionalized with the acetamidophenyl and chloronitrophenyl groups through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new substituents or replacing existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound’s unique structure makes it a candidate for drug formulation and testing for various therapeutic effects.

    Materials Science: Its chemical properties allow it to be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, aiding in the understanding of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The target compound’s 4-chloro-2-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding to biological targets compared to simpler chlorophenyl derivatives (e.g., 5-(4-chlorophenyl) in ). The N-(4-acetamidophenyl) group provides moderate electron donation, contrasting with the stronger electron-donating N-(4-diethylaminophenyl) group in ’s analogue, which could improve solubility but reduce metabolic stability .

Biological Activity Trends :

  • Compounds with 4-chloro-2-nitrophenyl substituents (e.g., ) demonstrate antifungal activity against Candida utilis (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL). This suggests that the nitro group may enhance antifungal properties but requires optimization for efficacy .
  • The absence of a hydrazone or thiazole linker in the target compound (vs. ) may reduce anticancer activity, as such linkers are critical for inhibitory effects in MCF-7 cells (IC50 = 125 µg/mL) .

Physicochemical Properties :

  • The 2-methyl group on the furan ring (common in the target compound and ) likely enhances lipophilicity, affecting membrane permeability. ’s analogue has a predicted density of 1.223 g/cm³ and boiling point of 493.6°C, suggesting high thermal stability .

Research Findings and Implications

  • Antifungal Potential: The 4-chloro-2-nitrophenyl group is a promising pharmacophore for anticandidal activity, though potency may lag behind clinical standards .
  • Anticancer Limitations : Without a hydrazone or thiazole moiety, the target compound may lack the scaffold required for significant cytotoxicity observed in ’s derivatives .
  • Synthetic Feasibility : The presence of multiple aromatic and electron-withdrawing groups may complicate synthesis, necessitating advanced techniques like those described in SHELX-based crystallography workflows () .

Biological Activity

N-(4-acetamidophenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an anilide, characterized by the presence of an acetamide group attached to a phenyl ring. Its molecular formula is C17H16ClN3O4C_{17}H_{16}ClN_{3}O_{4}, with a molecular weight of approximately 355.78 g/mol. The presence of chlorine and nitro groups in its structure suggests potential for significant biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many anilides act as enzyme inhibitors, potentially affecting pathways involved in inflammation and cancer progression.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes.
  • Antioxidant Activity : The presence of furan and nitro groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)10.5

These results suggest that the compound may induce apoptosis through the activation of caspase pathways, although further mechanistic studies are required to elucidate the exact processes involved.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, indicating a potential role in managing inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the anticancer activity of various anilides, including our compound. The results indicated that it inhibited cell proliferation in a dose-dependent manner and induced apoptosis in cancer cells through mitochondrial pathways .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related compounds found that this compound exhibited significant reductions in paw edema in rats, supporting its potential use in treating inflammatory conditions .
  • Antimicrobial Activity : Research conducted on the antimicrobial efficacy revealed that the compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

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